Dhtba

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

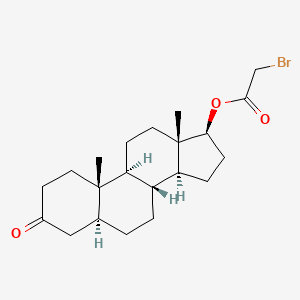

CAS No. |

66656-21-1 |

|---|---|

Molecular Formula |

C21H31BrO3 |

Molecular Weight |

411.4 g/mol |

IUPAC Name |

[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 2-bromoacetate |

InChI |

InChI=1S/C21H31BrO3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(25-19(24)12-22)21(16,2)10-8-17(15)20/h13,15-18H,3-12H2,1-2H3/t13-,15-,16-,17-,18-,20-,21-/m0/s1 |

InChI Key |

LAKSCXFGORLJCZ-HGBUANBSSA-N |

SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)CBr)C |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)CBr)C |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)CBr)C |

Synonyms |

17 beta-((bromoacetyl)oxy)-5 alpha-androstan-3-one 17-bromoacetoxydihydrotestosterone 5 alpha-dihydrotestosterone 17-bromoacetate DHTBA dihydrotestosterone 17-bromoacetate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Dihydrotestosterone (DHT)

Disclaimer: The term "Dhtba" does not correspond to a recognized molecule or drug in the scientific literature. This guide assumes the query was intended for Dihydrotestosterone (DHT) , a potent androgen and a metabolite of testosterone.

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed overview of the mechanism of action of Dihydrotestosterone (DHT), with a focus on its interaction with the androgen receptor and subsequent signaling pathways. It includes quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding.

Core Mechanism of Action

Dihydrotestosterone (DHT) is the most potent endogenous androgen, playing a crucial role in the development and maintenance of male primary and secondary sexual characteristics.[1][2] Its actions are primarily mediated through the androgen receptor (AR), a ligand-dependent nuclear transcription factor.[3] DHT's mechanism of action can be broadly categorized into two pathways: a classical genomic pathway and a more recently described non-genomic pathway.

Genomic Signaling Pathway

The canonical genomic pathway involves the direct regulation of gene expression by the DHT-activated androgen receptor. This process can be summarized in the following steps:

-

Binding: DHT, synthesized from testosterone by the enzyme 5α-reductase in target tissues, binds to the ligand-binding domain (LBD) of the androgen receptor located in the cytoplasm.[4]

-

Conformational Change and Translocation: Upon binding, the AR undergoes a conformational change, dissociates from heat shock proteins, and dimerizes. This activated complex then translocates into the nucleus.

-

DNA Binding and Transcription: In the nucleus, the DHT-AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes.[1][3]

-

Gene Expression: The binding of the DHT-AR complex to AREs recruits co-regulators (co-activators or co-repressors) and the basal transcriptional machinery, leading to the modulation of gene transcription and subsequent protein synthesis.[3] This results in the physiological effects of DHT, such as prostate growth and hair follicle miniaturization.[2][5]

Caption: Genomic signaling pathway of Dihydrotestosterone (DHT).

Non-Genomic Signaling Pathway

In addition to the classical genomic pathway, DHT can elicit rapid cellular responses through a non-genomic signaling cascade that does not require direct gene transcription. This pathway is initiated at the cell membrane and involves the activation of second messenger systems. A proposed mechanism in prostate stromal cells is as follows:

-

Membrane-initiated Signaling: DHT binds to a population of androgen receptors located at the cell membrane.

-

MMP Activation: This binding leads to the activation of matrix metalloproteinases (MMPs).

-

EGFR Transactivation: Activated MMPs cleave membrane-bound epidermal growth factor (EGF), which then acts as a paracrine or autocrine signal to activate the EGF receptor (EGFR).[6]

-

Second Messenger Cascade: EGFR activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3).

-

Calcium Mobilization: IP3 triggers the release of intracellular calcium ([Ca2+]i), leading to rapid cellular responses.[6]

This non-genomic pathway can also cross-talk with other signaling cascades, such as the Akt and ERK pathways, to modulate cellular processes like proliferation and apoptosis.[3]

Caption: Non-genomic signaling pathway of Dihydrotestosterone (DHT).

Quantitative Data: Binding Affinities

The potency of DHT is reflected in its high binding affinity for the androgen receptor and sex hormone-binding globulin (SHBG). The following table summarizes key quantitative parameters.

| Ligand | Receptor/Protein | Binding Affinity (Kd) | IC50 | Notes |

| DHT | Androgen Receptor (AR) | 0.25 to 0.5 nM[4] | 30.6 ± 10 nM | Kd is 2-3 fold higher than testosterone.[4] The dissociation rate is 5-fold slower than testosterone.[4] |

| Testosterone | Androgen Receptor (AR) | 0.4 to 1.0 nM[4] | - | Lower affinity and faster dissociation compared to DHT. |

| DHT | Sex Hormone-Binding Globulin (SHBG) | - | - | Approximately 5 times the affinity of testosterone. |

| Testosterone | Sex Hormone-Binding Globulin (SHBG) | - | - | Serves as a reference for DHT's higher affinity. |

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol is a representative example of a radioligand binding assay used to determine the affinity of compounds for the androgen receptor.

Objective: To measure the ability of a test compound to displace a radiolabeled reference androgen (e.g., [3H]-DHT) from the androgen receptor.

Materials:

-

Recombinant androgen receptor (e.g., rat AR-LBD)

-

Radiolabeled ligand: [3H]-Dihydrotestosterone ([3H]-DHT)

-

Unlabeled DHT (for non-specific binding and standard curve)

-

Test compounds

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.1% BSA, 10% glycerol, 0.01% Triton X-100, pH 7.2)

-

96-well or 384-well microplates

-

Scintillation counter or equivalent detection system

Procedure:

-

Preparation:

-

Prepare serial dilutions of the unlabeled DHT and the test compounds in the assay buffer.

-

Prepare a solution of the recombinant AR and the [3H]-DHT in the assay buffer. The final concentration of [3H]-DHT should be close to its Kd for the AR.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add AR solution, [3H]-DHT solution, and assay buffer.

-

Non-specific Binding (NSB): Add AR solution, [3H]-DHT solution, and a high concentration of unlabeled DHT.

-

Competitive Binding: Add AR solution, [3H]-DHT solution, and the serial dilutions of the test compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-18 hours).

-

Separation: Separate the bound from the free radioligand. This can be achieved through various methods, such as filtration or scintillation proximity assay (SPA).

-

Detection: Quantify the amount of bound radioligand using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Caption: Workflow for an androgen receptor competitive binding assay.

References

- 1. Facebook [cancer.gov]

- 2. Biochemistry, Dihydrotestosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydrotestosterone - Wikipedia [en.wikipedia.org]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. A novel androgen signalling pathway uses dihydrotestosterone, but not testosterone, to activate the EGF receptor signalling cascade in prostate stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

The Androgenic Landscape: A Technical Guide to the Biological Effects of Dihydrotestosterone Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotestosterone (DHT), a potent androgenic metabolite of testosterone, plays a crucial role in various physiological processes. Due to its rapid metabolism and clearance, native DHT has limited therapeutic applicability. To overcome this, long-chain fatty acid esters of DHT have been synthesized to prolong its biological activity. These esters act as prodrugs, slowly releasing DHT into the circulation following administration. This technical guide provides an in-depth analysis of the biological effects of dihydrotestosterone esters, focusing on their pharmacokinetics, pharmacodynamics, and the underlying molecular mechanisms.

Core Concepts: From Ester to Action

Dihydrotestosterone esters are chemically modified versions of DHT where a fatty acid chain is attached at the 17β-hydroxyl group. This esterification increases the lipophilicity of the molecule, allowing it to be formulated in oil-based depots for intramuscular injection. Once administered, plasma lipases cleave the ester bond, releasing free DHT to exert its biological effects.[1] The length of the fatty acid chain is a key determinant of the ester's half-life, with longer chains generally resulting in a slower release and longer duration of action.

Quantitative Analysis of Dihydrotestosterone and its Esters

The biological activity of DHT esters is intrinsically linked to their pharmacokinetic and pharmacodynamic properties. The following tables summarize key quantitative data for DHT and its esters based on available scientific literature.

Table 1: Comparative Binding Affinity for the Androgen Receptor

| Compound | Relative Binding Affinity (RBA) vs. DHT | Dissociation Constant (Kd) (nM) | Notes |

| Dihydrotestosterone (DHT) | 100% | 0.25 - 0.72[2][3] | High affinity and potent agonist of the androgen receptor.[3] |

| Dihydrotestosterone Heptanoate | ~1% (100 times less than DHT)[4] | Not explicitly reported | The ester form has significantly lower affinity for the androgen receptor, indicating it acts as a prodrug.[4] |

| Testosterone | ~33-50% (2-3 times lower than DHT)[3] | 0.4 - 1.0[3] | Serves as a precursor to DHT. |

Table 2: Pharmacokinetic Parameters of Dihydrotestosterone Esters

| Ester | Administration Route | Peak DHT Levels | Half-life of Active Moiety (DHT) | Duration of Action |

| Dihydrotestosterone Heptanoate | Intramuscular | Within the first week[4][5] | Not explicitly reported for a single dose, but levels return to baseline in 4-6 weeks.[4][5] | 4-6 weeks[4][5] |

| Dihydrotestosterone Enanthate | Intramuscular | 3-5 days[6] | ~7 days[6][7] | 4-5 weeks[6] |

Key Signaling Pathways

The biological effects of dihydrotestosterone esters are mediated through the activation of the androgen receptor (AR), a ligand-activated transcription factor. Upon release from its ester prodrug, DHT enters the target cell and binds to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Within the nucleus, the DHT-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.

Classical Androgen Receptor Signaling Pathway

Caption: Classical androgen receptor signaling pathway.

"Backdoor" Pathway of DHT Synthesis

In certain tissues and pathological conditions, DHT can be synthesized via an alternative "backdoor" pathway that bypasses testosterone as an intermediate. This pathway is of interest in the context of castration-resistant prostate cancer.

Caption: Simplified "backdoor" pathway of DHT synthesis.

Experimental Protocols

Androgen Receptor Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., a DHT ester) for the androgen receptor.

Methodology: A competitive radioligand binding assay is commonly employed.

-

Preparation of AR Source: A source of androgen receptors is required. This can be a cytosolic fraction from androgen-sensitive tissues (e.g., rat prostate) or a recombinant human androgen receptor expressed in a suitable cell line.

-

Radioligand: A radiolabeled androgen with high affinity for the AR, such as [³H]-DHT or [³H]-R1881 (methyltrienolone), is used.

-

Competition Assay: A constant concentration of the radioligand is incubated with the AR preparation in the presence of increasing concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This can be achieved by methods such as charcoal-dextran adsorption or filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Pharmacokinetic Study of a DHT Ester

Objective: To determine the pharmacokinetic profile of a DHT ester following administration.

Methodology:

-

Animal Model: A suitable animal model, such as orchidectomized (castrated) rats or non-human primates, is used to eliminate the influence of endogenous androgens.

-

Drug Administration: The DHT ester is administered, typically via intramuscular injection, at a defined dose.

-

Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours, and then at regular intervals for several weeks).

-

Hormone Analysis: Plasma concentrations of both the intact DHT ester and the active metabolite, DHT, are measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

-

Cmax (maximum plasma concentration)

-

Tmax (time to reach Cmax)

-

AUC (area under the plasma concentration-time curve)

-

Elimination half-life (t₁/₂)

-

Experimental Workflow for Characterization of a Novel DHT Ester

The development and characterization of a novel DHT ester typically follow a structured workflow, progressing from in vitro to in vivo studies.

Caption: Experimental workflow for a novel DHT ester.

Conclusion

Dihydrotestosterone esters represent a valuable therapeutic strategy for androgen replacement therapy and other conditions requiring sustained androgenic action. Their biological effects are dictated by the rate of hydrolysis to the active compound, DHT, and the subsequent interaction of DHT with the androgen receptor. A thorough understanding of their pharmacokinetics, pharmacodynamics, and the underlying signaling pathways is essential for the rational design and development of new and improved androgen therapies. This guide provides a foundational framework for researchers and drug development professionals working in this field.

References

- 1. Trenbolone - Wikipedia [en.wikipedia.org]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Dihydrotestosterone - Wikipedia [en.wikipedia.org]

- 4. Dihydrotestosterone heptanoate: synthesis, pharmacokinetics, and effects on hypothalamic-pituitary-testicular function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Pharmacokinetics and pharmacodynamics of testosterone enanthate and dihydrotestosterone enanthate in non-human primates. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. Pharmacokinetics and pharmacodynamics of testosterone enanthate and dihydrotestosterone enanthate in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Dihydrotestosterone (DHT)

A Note on Terminology: The term "Dhtba" is not a recognized standard chemical identifier. Based on search query results, it is highly probable that this is a typographical error and the intended compound is Dihydrotestosterone, commonly abbreviated as DHT. This guide will proceed under this assumption.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotestosterone (DHT), also known as 5α-dihydrotestosterone or androstanolone, is a potent androgenic metabolite of testosterone. It is a crucial steroid hormone involved in the development and maintenance of male characteristics. DHT is synthesized from testosterone by the enzyme 5α-reductase and exhibits a higher binding affinity for the androgen receptor (AR) than testosterone, making it a more potent agonist. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of DHT, tailored for professionals in research and drug development.

Chemical Structure and Properties

DHT is a C19 steroid with an androstane skeleton. The chemical structure is characterized by a saturated A-ring, a ketone group at the C3 position, and a hydroxyl group at the C17β position.

Table 1: Chemical Identifiers and Descriptors for Dihydrotestosterone (DHT)

| Identifier/Descriptor | Value |

| IUPAC Name | (5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |

| Synonyms | 5α-Dihydrotestosterone, Androstanolone, Stanolone |

| CAS Number | 521-18-6 |

| Molecular Formula | C₁₉H₃₀O₂ |

| Molecular Weight | 290.44 g/mol |

| Canonical SMILES | C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C |

| InChI Key | NVKAWKQGWWIWPM-ABEVXSGRSA-N |

Table 2: Physicochemical Properties of Dihydrotestosterone (DHT)

| Property | Value | Source |

| Melting Point | 178-183 °C | [1] |

| Boiling Point | 372.52 °C (estimated) | [1] |

| Solubility | Water: InsolubleDMSO: ≥100 mg/mLEthanol: 58 mg/mL | [2][3] |

| pKa (strongest acidic) | 19.38 | [4] |

| logP | 3.37 | [4] |

Spectroscopic Data

The structural elucidation and quantification of DHT are heavily reliant on various spectroscopic techniques.

Table 3: Spectroscopic Data for Dihydrotestosterone (DHT)

| Technique | Key Data Points |

| ¹H NMR | The 18-methyl signal is a key feature. Specific shifts are observed for the protons adjacent to the hydroxyl and ketone groups. |

| ¹³C NMR | Characteristic signals for the carbonyl carbon (C3) and the carbon bearing the hydroxyl group (C17). |

| Infrared (IR) Spectroscopy | Absorption bands corresponding to the O-H stretching of the hydroxyl group and C=O stretching of the ketone group are prominent. |

| Mass Spectrometry (MS) | Precursor Ion (m/z): 291.10 ± 0.50Fragment Ions (m/z): 255.20 ± 0.50, 79.20 ± 0.50 |

Synthesis of Dihydrotestosterone

Biological Synthesis

In vivo, DHT is synthesized from testosterone through the action of the enzyme 5α-reductase. This conversion primarily occurs in target tissues such as the prostate, skin, and hair follicles.

Figure 1: Biological conversion of Testosterone to DHT.

Laboratory Chemical Synthesis

A high-yield laboratory synthesis of DHT can be achieved from 3β-hydroxy-5α-androstan-17-one. A key step involves the protection of the 17-hydroxyl group, followed by oxidation of the 3-hydroxyl group to a ketone, and subsequent deprotection.

Experimental Protocol: Synthesis of DHT from 3β-hydroxy-5α-androstan-17-one

-

Protection of the 17-hydroxyl group: The starting material is reacted with a suitable protecting group, such as tert-butyldimethylsilyl (TBDMS) chloride, to protect the 17β-hydroxyl group.

-

Oxidation of the 3-hydroxyl group: The 3β-hydroxyl group of the protected intermediate is oxidized to a ketone using a mild oxidizing agent like N-methylmorpholine N-oxide (NMO) with tetrapropylammonium perruthenate (TPAP) as a catalyst. This avoids the use of harsher and more toxic reagents like Jones reagent.

-

Deprotection of the 17-hydroxyl group: The protecting group on the 17β-hydroxyl group is removed under acidic conditions, for example, using ethanolic HCl.

-

Purification: The crude product is purified by recrystallization to yield pure 5α-dihydrotestosterone.

Mechanism of Action and Biological Activity

DHT exerts its biological effects by binding to the androgen receptor (AR), a ligand-activated nuclear transcription factor. The DHT-AR complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, modulating their transcription. This signaling pathway is crucial for the development of male primary and secondary sexual characteristics.

Figure 2: Simplified DHT signaling pathway.

The biological activities of DHT are diverse and play a significant role in various physiological and pathophysiological processes, including:

-

Embryonic Development: Essential for the differentiation of male external genitalia.

-

Puberty: Promotes the growth of the penis and scrotum, as well as the development of facial and body hair.

-

Adulthood: Involved in prostate health, sebaceous gland activity, and is a key factor in androgenic alopecia (male pattern baldness).

Analytical Methodologies

The accurate quantification of DHT in biological matrices is critical for both research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the gold-standard methods for DHT analysis due to their high sensitivity and specificity.

LC-MS/MS Analysis of DHT in Serum

Experimental Protocol Overview:

-

Sample Preparation:

-

Protein Precipitation: Serum proteins are precipitated using a solvent like methanol.

-

Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): DHT is extracted from the deproteinized serum. SPE with a C18 sorbent is commonly used for cleanup and concentration.

-

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid is employed for optimal separation.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is common.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to specific product ions.

-

Figure 3: General workflow for LC-MS/MS analysis of DHT.

Conclusion

Dihydrotestosterone is a pivotal androgen with a well-defined chemical structure and a profound impact on male physiology. Understanding its chemical properties, synthesis, and mechanism of action is fundamental for researchers and professionals in drug development, particularly in the fields of endocrinology, oncology, and dermatology. The analytical methods outlined provide the necessary tools for the accurate and sensitive quantification of DHT, enabling further exploration of its role in health and disease.

References

The Pharmacology of Dihydrotestosterone (DHT) Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacology of dihydrotestosterone (DHT) derivatives, a class of synthetic androgens with diverse therapeutic applications and a significant presence in the realm of performance-enhancing drugs. This document delves into the core principles of their mechanism of action, structure-activity relationships, and the intricate signaling pathways they modulate. Detailed experimental protocols for assessing the activity of these compounds are provided, alongside a compilation of quantitative data to facilitate comparative analysis. Visual representations of key signaling pathways and experimental workflows are included to enhance understanding. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or interested in the pharmacological properties of DHT derivatives.

Introduction

Dihydrotestosterone (DHT), a potent endogenous androgen, is synthesized from testosterone by the enzyme 5α-reductase.[1][2] It plays a crucial role in the development and maintenance of male primary and secondary sexual characteristics.[3] DHT derivatives are synthetic analogues of this natural hormone, often modified to alter their pharmacokinetic properties, metabolic stability, and the ratio of anabolic (muscle-building) to androgenic (masculinizing) effects.[4] These compounds have been developed for a range of therapeutic applications, including the treatment of hypogonadism, anemia, and muscle wasting diseases.[5][6][7] However, their potent anabolic properties have also led to their widespread use and abuse in athletic and bodybuilding communities.[8] A thorough understanding of their pharmacology is therefore essential for both therapeutic development and for addressing their misuse.

Mechanism of Action: The Androgen Receptor Signaling Pathway

The biological effects of DHT and its derivatives are primarily mediated through their interaction with the androgen receptor (AR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[8][9][10][11]

The canonical AR signaling pathway can be summarized in the following steps:

-

Ligand Binding: DHT or its synthetic derivative, being lipophilic, passively diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the AR located in the cytoplasm.[8][12] This binding induces a conformational change in the receptor.

-

Receptor Activation and Translocation: Upon ligand binding, the AR dissociates from a complex of heat shock proteins (HSPs), dimerizes, and translocates into the nucleus.[8][10][12]

-

DNA Binding and Gene Transcription: In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes.[9][10][12]

-

Recruitment of Co-regulators: The DNA-bound AR then recruits a host of co-activator or co-repressor proteins. This co-regulator complex modulates chromatin structure and the assembly of the basal transcription machinery, ultimately leading to the up- or down-regulation of target gene expression.[8][10][13]

The specific cellular response to AR activation is tissue-dependent and is influenced by the local concentration of the androgen, the expression levels of the AR and its co-regulators, and crosstalk with other signaling pathways.

Signaling Pathway Diagram

Figure 1: Canonical Androgen Receptor Signaling Pathway.

Structure-Activity Relationships

The diverse pharmacological profiles of DHT derivatives arise from specific structural modifications to the steroid nucleus. These modifications influence the compound's affinity for the AR, its metabolic stability, and its susceptibility to enzymatic conversion (e.g., aromatization to estrogens).

Key Structural Modifications and Their Effects:

-

17α-Alkylation: The addition of a methyl or ethyl group at the C17α position, as seen in stanozolol and oxandrolone, protects the steroid from first-pass metabolism in the liver, thereby increasing its oral bioavailability.[14] However, this modification is also associated with an increased risk of hepatotoxicity.

-

Modifications to the A-ring:

-

2-hydroxymethylene group (Oxymetholone): This modification significantly increases anabolic activity.

-

1-methylation (Mesterolone): This modification is thought to increase the binding affinity to the AR.[5]

-

2-oxa substitution (Oxandrolone): Replacing the C2 carbon with an oxygen atom enhances the anabolic to androgenic ratio.

-

-

Modifications to the C-ring:

-

9α-fluoro and 11β-hydroxy groups (Fluoxymesterone): These substitutions significantly increase both anabolic and androgenic potency.

-

-

Esterification at the 17β-hydroxyl group: The addition of an ester group, as in drostanolone propionate, increases the lipophilicity of the compound, leading to a slower release from the injection site and a prolonged duration of action.[15]

Quantitative Data

Table 1: Comparative Androgen Receptor Binding Affinities of Selected DHT Derivatives

| Compound | Relative Binding Affinity (RBA) vs. DHT | IC50 (nM) | Ki (nM) | Reference(s) |

| Dihydrotestosterone (DHT) | 100% | ~1-5 | ~0.2-1 | [16] |

| Mesterolone | High | - | - | [5] |

| Stanozolol | Low | - | - | [14] |

| Oxandrolone | Moderate | - | - | [6] |

| Drostanolone | High | - | - | [17] |

| Trenbolone* | High (Potent AR agonist) | - | - | [18] |

*Note: Trenbolone is a nandrolone derivative but is often discussed in the context of potent androgens and is included here for comparison. Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Pharmacokinetic Parameters of Selected DHT Derivatives

| Compound | Route of Administration | Bioavailability | Elimination Half-life | Protein Binding | Reference(s) |

| Mesterolone | Oral | ~3% | 12-13 hours | 98% | [14][15] |

| Stanozolol | Oral | High | 9 hours | Low (5% of Testosterone) | [14] |

| Stanozolol | Intramuscular | - | 24 hours | Low | [14] |

| Drostanolone Propionate | Intramuscular | 100% | ~2 days | High | [15] |

| Oxandrolone | Oral | High | 9 hours (2nd phase) | High | [7] |

Crosstalk with Other Signaling Pathways

The AR signaling pathway does not operate in isolation. It engages in significant crosstalk with other major signaling cascades within the cell, which can modulate its activity and contribute to the overall physiological and pathological effects of DHT derivatives.

-

PI3K/AKT/mTOR Pathway: There is a reciprocal relationship between the AR and the PI3K/AKT/mTOR pathway. Androgen deprivation can lead to the activation of AKT signaling, which in turn can phosphorylate and activate the AR in a ligand-independent manner.[19] Conversely, AR signaling can also influence the PI3K/AKT pathway.

-

MAPK Pathway: Growth factors, such as epidermal growth factor (EGF), can activate the MAPK signaling cascade, which can lead to the phosphorylation and activation of the AR and its co-activators, even in the absence of androgens.[9][13][20][21] This represents a key mechanism of resistance to androgen deprivation therapy in prostate cancer.

-

Wnt/β-catenin Pathway: Crosstalk between the AR and Wnt signaling pathways has been implicated in the progression of castration-resistant prostate cancer. The Wnt pathway can be activated following androgen deprivation and may contribute to androgen-independent cell growth.

Crosstalk Signaling Diagram

Figure 2: Crosstalk between AR and Growth Factor Signaling Pathways.

Experimental Protocols

In Vitro Assays

This assay is used to determine the binding affinity of a test compound for the androgen receptor.

-

Principle: A radiolabeled androgen (e.g., [³H]-DHT) is incubated with a source of AR (e.g., recombinant AR protein or cell lysate). The ability of a test compound to displace the radioligand from the AR is measured.

-

Key Reagents and Materials:

-

Recombinant human AR protein or cell lysate from AR-expressing cells (e.g., LNCaP).

-

Radiolabeled ligand: [³H]-Dihydrotestosterone.

-

Test compounds (DHT derivatives).

-

Scintillation fluid and scintillation counter.

-

Assay buffer (e.g., Tris-HCl with protease inhibitors).

-

-

Procedure Outline:

-

Incubate a fixed concentration of AR protein/lysate with a fixed concentration of [³H]-DHT in the presence of varying concentrations of the unlabeled test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand (e.g., using dextran-coated charcoal or filtration).

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

This cell-based assay measures the functional activity (agonist or antagonist) of a test compound on AR-mediated gene transcription.

-

Principle: Cells are co-transfected with an AR expression vector and a reporter plasmid containing a luciferase or β-galactosidase gene under the control of an ARE-driven promoter. The activation of the AR by an agonist leads to the expression of the reporter gene, which can be quantified.

-

Key Reagents and Materials:

-

Mammalian cell line (e.g., HEK293, PC3).

-

AR expression vector.

-

ARE-luciferase (or other reporter) plasmid.

-

Transfection reagent.

-

Test compounds.

-

Luciferase assay reagent and luminometer.

-

-

Procedure Outline:

-

Co-transfect the cells with the AR expression vector and the reporter plasmid.

-

After transfection, treat the cells with varying concentrations of the test compound.

-

For antagonist activity, co-treat with a known AR agonist (e.g., DHT).

-

Incubate for a specified period (e.g., 24-48 hours).

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

Determine the EC50 (for agonists) or IC50 (for antagonists) values.

-

In Vivo Assays

The Hershberger assay is a standardized in vivo screening test to assess the androgenic and anti-androgenic activity of a substance.[12][19][20][21][22]

-

Principle: The weights of five androgen-dependent tissues in castrated male rats are measured after a period of treatment with the test compound. Androgenic compounds will increase the weight of these tissues, while anti-androgenic compounds will antagonize the effect of a co-administered androgen.[12][20]

-

Animal Model: Immature, castrated male rats.

-

Tissues Weighed:

-

Ventral prostate

-

Seminal vesicles (including coagulating glands)

-

Levator ani-bulbocavernosus muscle

-

Cowper's glands

-

Glans penis

-

-

Procedure Outline:

-

Castrate immature male rats and allow for a post-operative recovery period for tissue regression.

-

Administer the test compound daily for 10 consecutive days via oral gavage or subcutaneous injection.[20]

-

For anti-androgenicity testing, co-administer the test compound with a reference androgen (e.g., testosterone propionate).

-

Include positive (reference androgen) and negative (vehicle) control groups.

-

At the end of the treatment period, euthanize the animals and carefully dissect and weigh the five target tissues.

-

Statistically compare the tissue weights of the treated groups to the control groups.

-

This assay is specifically used to assess the anabolic activity of a compound.

-

Principle: The levator ani muscle is highly responsive to the anabolic effects of androgens. An increase in the weight of this muscle in castrated rats treated with a test compound is indicative of its anabolic activity.

-

Procedure: This assay is often conducted as part of the Hershberger assay, with the levator ani-bulbocavernosus muscle being one of the key endpoints measured. The procedure is the same as described for the Hershberger assay.

Experimental Workflow Diagram

Figure 3: General Experimental Workflow for DHT Derivative Characterization.

Therapeutic Applications and Side Effects

Therapeutic Uses:

-

Androgen Replacement Therapy: For the treatment of male hypogonadism.

-

Anemia: Some DHT derivatives can stimulate erythropoiesis.[23]

-

Muscle Wasting Diseases: The anabolic effects of these compounds are utilized to counteract muscle loss in conditions like AIDS-related wasting and severe burns.[6][24]

-

Hereditary Angioedema: Stanozolol is used for the prophylactic treatment of this condition.[14]

-

Breast Cancer: Drostanolone has been used in the palliative treatment of advanced breast cancer in postmenopausal women.[15]

Side Effects:

The side effects of DHT derivatives are largely related to their androgenic and anabolic activities and can be significant, particularly with high doses or prolonged use.

-

Androgenic Side Effects: Acne, oily skin, accelerated male pattern baldness, and prostatic hyperplasia. In women, virilization can occur, leading to hirsutism, deepening of the voice, and clitoral enlargement.

-

Cardiovascular Effects: Alterations in lipid profiles (decreased HDL, increased LDL), hypertension, and an increased risk of cardiovascular events.

-

Hepatotoxicity: Particularly with 17α-alkylated oral steroids, liver damage can occur.

-

Suppression of Endogenous Testosterone Production: Exogenous androgen administration suppresses the hypothalamic-pituitary-gonadal axis, leading to testicular atrophy and reduced sperm production.

-

Psychological Effects: Mood swings, aggression ("roid rage"), and depression.

Conclusion

The pharmacology of DHT derivatives is a complex and multifaceted field. Their diverse biological activities, stemming from subtle structural modifications, have led to both valuable therapeutic agents and substances prone to abuse. A thorough understanding of their mechanism of action through the androgen receptor, their structure-activity relationships, and their interactions with other cellular signaling pathways is crucial for the rational design of new drugs with improved therapeutic indices and for mitigating the health risks associated with their misuse. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation and characterization of this important class of pharmacological agents.

References

- 1. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications [mdpi.com]

- 2. Oxandrolone blocks glucocorticoid signaling in an androgen receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Stanozolol administration combined with exercise leads to decreased telomerase activity possibly associated with liver aging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mesterolone - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. Androgen receptor and growth factor signaling cross-talk in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | The Role of Androgen Receptor in Cross Talk Between Stromal Cells and Prostate Cancer Epithelial Cells [frontiersin.org]

- 14. mims.com [mims.com]

- 15. bayer.com [bayer.com]

- 16. researchgate.net [researchgate.net]

- 17. naturalmuscle.uk [naturalmuscle.uk]

- 18. Trenbolone - Wikipedia [en.wikipedia.org]

- 19. Addressing the Reciprocal Crosstalk between the AR and the PI3K/AKT/mTOR Signaling Pathways for Prostate Cancer Treatment [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Unravelling the Role of Kinases That Underpin Androgen Signalling in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. i.looksmax.org [i.looksmax.org]

- 23. Determination of stanozolol and 3′-hydroxystanozolol in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

Dihydrotestosterone Butyrate (DHTBA) and Androgen Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Androgen Receptor and its Ligands

The androgen receptor (AR) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily.[1] Upon binding to androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), the AR translocates to the nucleus, where it regulates the transcription of target genes. This signaling pathway is crucial for the development and maintenance of male reproductive tissues and secondary sexual characteristics.

DHT is recognized as the most potent endogenous androgen, exhibiting a high binding affinity for the AR.[1] Various synthetic androgens and steroidal esters have been developed for therapeutic and research purposes. Dihydrotestosterone Butyrate (DHTBA) is an esterified form of DHT. Esterification at the 17β-hydroxyl group is a common strategy to modify the pharmacokinetic properties of steroids, often prolonging their half-life in circulation. However, this modification can also influence the compound's binding affinity for its receptor.

Androgen Receptor Binding Affinity of this compound and Related Compounds

Direct experimental determination of the dissociation constant (Kd), inhibition constant (Ki), or relative binding affinity (RBA) for this compound is not extensively reported in publicly available scientific literature. However, by examining the structure-activity relationships of other androgen esters, we can infer the likely binding characteristics of this compound.

Generally, esterification of the 17β-hydroxyl group of DHT is expected to decrease its binding affinity for the androgen receptor compared to the parent compound, DHT. The bulky ester group can sterically hinder the optimal interaction with the ligand-binding pocket of the AR. The in vivo activity of such esters is often dependent on their hydrolysis back to the active parent steroid.

For comparative purposes, the following table summarizes the binding affinities of DHT and other relevant steroids.

| Compound | Receptor Source | IC50 (nM) | Relative Binding Affinity (RBA) | Reference |

| Dihydrotestosterone (DHT) | Hamster Prostate | 3.2 | 100% (Reference) | [2][3][4] |

| Cyproterone Acetate | Hamster Prostate | 4.4 | 72.7% | [2][3][4] |

| Testosterone | Rat Skeletal Muscle/Prostate | - | Lower than DHT | [5] |

| 19-Nortestosterone | Rat Skeletal Muscle/Prostate | - | Higher than Testosterone | [5] |

| Mesterolone (1α-methyl-DHT) | Rat Skeletal Muscle/Prostate | - | Lower than Testosterone | [5] |

Note: The RBA values are calculated relative to DHT where applicable. The IC50 is the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor.

Based on the trend of reduced affinity with esterification, it is hypothesized that This compound would exhibit a lower binding affinity for the androgen receptor than DHT . The precise RBA would need to be determined experimentally.

Experimental Protocols for Determining Androgen Receptor Binding Affinity

The most common method for determining the binding affinity of a compound for the androgen receptor is a competitive radioligand binding assay. This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [³H]-DHT) for binding to the AR.

Preparation of Androgen Receptor Source

A common source of the androgen receptor for binding assays is the cytosol from the ventral prostate of rats.

Protocol for Rat Ventral Prostate Cytosol Preparation:

-

Tissue Homogenization: Excise the ventral prostates from mature male rats. Mince the tissue and homogenize in a cold buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

-

Centrifugation: Centrifuge the homogenate at a low speed (e.g., 800 x g) to remove cellular debris.

-

Ultracentrifugation: Centrifuge the resulting supernatant at a high speed (e.g., 105,000 x g) to pellet the microsomal fraction.

-

Cytosol Collection: The supernatant from the high-speed centrifugation contains the cytosolic fraction rich in androgen receptors.

Competitive Radioligand Binding Assay

Materials:

-

Prepared androgen receptor cytosol.

-

Radiolabeled ligand: [³H]-Dihydrotestosterone ([³H]-DHT).

-

Unlabeled competitor: Dihydrotestosterone (for standard curve).

-

Test compound: Dihydrotestosterone Butyrate (this compound).

-

Assay Buffer (e.g., TEGD buffer).

-

Scintillation cocktail.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the AR-containing cytosol, a fixed concentration of [³H]-DHT, and varying concentrations of the unlabeled competitor (DHT for the standard curve or the test compound this compound).

-

Equilibrium: Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (typically 18-24 hours).

-

Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-DHT from the unbound [³H]-DHT. This is commonly achieved by vacuum filtration through a glass fiber filter plate that traps the receptor-ligand complexes.

-

Washing: Wash the filters with cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is inversely proportional to the binding affinity of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The relative binding affinity (RBA) can then be calculated using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100

Visualizing Key Pathways and Workflows

Androgen Receptor Signaling Pathway

The following diagram illustrates the classical signaling pathway of the androgen receptor upon binding to an agonist like DHT.

Caption: Classical androgen receptor signaling pathway.

Experimental Workflow for Competitive Binding Assay

The following diagram outlines the key steps in a competitive androgen receptor binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

While direct quantitative data on the binding affinity of Dihydrotestosterone Butyrate for the androgen receptor is sparse, this guide provides a foundational understanding for researchers. Based on the structure-activity relationships of similar androgen esters, it is reasonable to hypothesize that this compound has a lower binding affinity than its parent compound, DHT. The provided experimental protocols offer a clear path for the empirical determination of this value. The visualizations of the AR signaling pathway and the experimental workflow serve to clarify these complex processes for professionals in the field. Further research is warranted to definitively characterize the interaction of this compound with the androgen receptor.

References

- 1. Testosterone - Wikipedia [en.wikipedia.org]

- 2. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

In Vivo Effects of Novel Androgenic Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo effects of select novel androgenic compounds, with a primary focus on Selective Androgen Receptor Modulators (SARMs). SARMs are a class of androgen receptor ligands that display tissue-selective activation of androgenic signaling, offering the potential for anabolic benefits in muscle and bone with reduced androgenic effects on tissues like the prostate.[1] This document summarizes quantitative data from preclinical and clinical studies on three prominent SARMs: RAD140 (Testolone), LGD-4033 (Ligandrol), and Ostarine (MK-2866/Enobosarm). Detailed experimental protocols for key in vivo assays are provided to facilitate the replication and advancement of research in this field. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of the underlying biological processes and research methodologies.

Introduction to Novel Androgenic Compounds

The therapeutic potential of androgens in promoting muscle and bone growth is well-established. However, the clinical use of traditional anabolic-androgenic steroids is often limited by their undesirable androgenic side effects, such as benign prostatic hyperplasia, acne, and virilization in women. Novel androgenic compounds, particularly nonsteroidal SARMs, have been developed to overcome these limitations. These compounds are designed to selectively bind to the androgen receptor (AR) and modulate its activity in a tissue-specific manner, aiming to maximize anabolic effects while minimizing androgenic ones.[1] This guide focuses on the in vivo evidence for the tissue selectivity and efficacy of RAD140, LGD-4033, and Ostarine.

Androgen Receptor Signaling Pathway

The biological effects of androgens are mediated through the androgen receptor, a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor. Upon binding to an androgen, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the AR-ligand complex binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and modulating the transcription of target genes. This signaling cascade ultimately leads to the physiological effects of androgens.

Figure 1: Simplified Androgen Receptor Signaling Pathway.

In Vivo Data Summary of Novel Androgenic Compounds

The following tables summarize the quantitative in vivo data for RAD140, LGD-4033, and Ostarine, focusing on their anabolic and androgenic effects in preclinical models and clinical trials.

RAD140 (Testolone)

RAD140 is a potent, orally bioavailable SARM that has demonstrated significant anabolic effects in preclinical studies.[2]

| Parameter | Animal Model | Dosage | Anabolic Effect (Levator Ani Muscle Weight) | Androgenic Effect (Prostate Weight) | Reference |

| Tissue Selectivity | Castrated Male Rats | 1 mg/kg/day | Significantly increased to levels similar to testosterone-treated group | Non-significant increase, significantly lower than testosterone-treated group | [3] |

| Bone Effects | Orchidectomized Rats | Various Doses (6 weeks) | Significantly increased number of osteoblasts and decreased osteoclasts | - | [4] |

| Parameter | Human Study | Dosage | Pharmacokinetic Profile | Noted Effects | Reference |

| Pharmacokinetics | Healthy Humans (micro-dose) | 50 µg | Rapid absorption (Tmax 2-6h), long detection time (up to 29 days) | - | [5][6] |

| Phase I Trial | Breast Cancer Patients | 50-150 mg | Half-life of approximately 45 hours | Acceptable safety profile and preliminary evidence of antitumor activity | [2][5] |

LGD-4033 (Ligandrol)

LGD-4033 is another potent, orally bioavailable SARM that has shown promising results in both preclinical and clinical settings for increasing lean body mass.[7][8][9][10][11][12]

| Parameter | Animal Model | Dosage | Anabolic Effect (Levator Ani Muscle Weight) | Androgenic Effect (Ventral Prostate Weight) | Reference |

| Tissue Selectivity | Castrated Male Rats | 1 mg/kg/day | Potent muscle activity | Weaker partial agonist activity | [8] |

| Bone Effects | Ovariectomized Female Rats | 0.03-0.3 mg/kg/day (12 weeks) | Increased bone mineral density and bending strength | - | [9] |

| Parameter | Human Study | Dosage | Change in Lean Body Mass | Effect on Prostate-Specific Antigen (PSA) | Reference |

| Phase I Trial (21 days) | Healthy Young Men | 1.0 mg/day | +1.21 kg | No significant change | [7][9][10][11][12] |

| Phase II Trial (12 weeks) | Hip Fracture Recovery | 0.5, 1.0, 2.0 mg/day | Significant dose-dependent increases | - | [13] |

Ostarine (MK-2866 / Enobosarm)

Ostarine is one of the most extensively studied SARMs in clinical trials, with demonstrated efficacy in increasing lean body mass in various populations.[14][15][16]

| Parameter | Animal Model | Dosage | Anabolic Effect (Levator Ani Muscle Weight) | Androgenic Effect (Prostate & Seminal Vesicle Weight) | Reference |

| Tissue Selectivity | Castrated Male Rats | 0.03 mg/day | Efficacious and selective activity | ED50 of 0.12 mg/day (prostate) and 0.39 mg/day (seminal vesicles) | [1][8] |

| Bone Effects | Ovariectomized Rats | Not specified | Prevented bone loss and improved bone strength | - |

| Parameter | Human Study | Dosage | Change in Lean Body Mass | Functional Improvement | Reference |

| Phase II Trial (Cancer Cachexia) | Cancer Patients | 1 mg/day & 3 mg/day (16 weeks) | +1.5 kg (1mg), +1.3 kg (3mg) | Improved muscle performance (stair climb) | [14][16] |

| Phase II Trial (Elderly) | Healthy Elderly Subjects | 3 mg/day (3 months) | +1.4 kg | Improved stair climb speed and power | [15] |

Detailed Experimental Protocols

Hershberger Assay for Androgenic and Anabolic Activity

The Hershberger assay is a standardized in vivo method to assess the androgenic and anabolic properties of a test compound in castrated male rats.[16]

Figure 2: Experimental Workflow of the Hershberger Assay.

Protocol:

-

Animal Model: Immature male rats (e.g., Sprague-Dawley or Wistar), approximately 42 days old.

-

Surgical Procedure: Rats are castrated to remove the endogenous source of androgens. A post-surgical recovery period of at least seven days is allowed for endogenous testosterone levels to decline.[16]

-

Dosing: The test compound is administered daily for 10 consecutive days. The route of administration can be oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.

-

Endpoint Measurement: On the day after the last dose, the animals are euthanized, and the following androgen-dependent tissues are carefully dissected and weighed: ventral prostate, seminal vesicles (including coagulating glands and their fluids), levator ani muscle, Cowper's glands, and glans penis.

-

Data Analysis: The weights of the androgen-dependent tissues from the test compound group are compared to those of the vehicle control and positive control groups. An increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weight of the prostate and seminal vesicles indicates androgenic activity.

Kainate-Induced Neurodegeneration Model for Neuroprotection

This model is used to assess the neuroprotective effects of compounds against excitotoxicity-induced neuronal death. Kainic acid, a glutamate analog, induces seizures and selective neuronal loss, particularly in the hippocampus.[13][14]

Figure 3: Experimental Workflow for the Kainate-Induced Neurodegeneration Model.

Protocol:

-

Animal Model: Adult male rats. In studies assessing androgenic compounds, gonadectomy (GDX) is often performed to remove endogenous androgens.

-

Treatment: Animals are pre-treated with the test compound (e.g., RAD140) or vehicle for a specified period.

-

Induction of Lesion: Kainic acid is administered systemically (e.g., intraperitoneally or subcutaneously) to induce seizures and subsequent neuronal damage.

-

Behavioral Monitoring: Seizure activity is often monitored and scored to ensure the effectiveness of the kainic acid administration.

-

Histological Analysis: After a set period following kainate administration, animals are euthanized, and their brains are collected for histological processing. Brain sections, particularly of the hippocampus, are stained (e.g., with Nissl stain or neuron-specific markers like NeuN) to visualize neurons.

-

Quantification of Neuroprotection: The number of surviving neurons in specific hippocampal regions (e.g., CA1, CA3) is quantified and compared between the treatment groups. A higher number of surviving neurons in the test compound group compared to the vehicle group indicates a neuroprotective effect.

Assessment of Bone Mineral Density in Ovariectomized Rats

The ovariectomized (OVX) rat is a widely used model for postmenopausal osteoporosis, characterized by accelerated bone loss. This model is employed to evaluate the efficacy of compounds in preventing or reversing bone loss.

Protocol:

-

Animal Model: Adult female rats (e.g., Sprague-Dawley).

-

Surgical Procedure: Rats undergo either a bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss, or a sham surgery.

-

Treatment: Following a post-operative recovery period, daily treatment with the test compound, vehicle, or a positive control (e.g., estradiol) is initiated and continued for a specified duration (e.g., 12 weeks).

-

Bone Mineral Density (BMD) Measurement: BMD can be measured at various time points using techniques such as dual-energy X-ray absorptiometry (DEXA) or peripheral quantitative computed tomography (pQCT). Measurements are typically taken at skeletal sites rich in trabecular bone, such as the lumbar vertebrae and the distal femur.

-

Biomechanical Testing: At the end of the study, bones (e.g., femur) can be collected for biomechanical testing (e.g., three-point bending test) to assess bone strength.

-

Data Analysis: Changes in BMD and biomechanical properties are compared between the different treatment groups to determine the effect of the test compound on bone health.

Conclusion

The novel androgenic compounds RAD140, LGD-4033, and Ostarine have demonstrated significant tissue-selective anabolic effects in a variety of in vivo models. The data summarized in this guide highlight their potential for therapeutic applications in conditions such as muscle wasting and osteoporosis, with a reduced risk of the androgenic side effects associated with traditional anabolic steroids. The detailed experimental protocols provided herein serve as a resource for researchers to further investigate the mechanisms of action and therapeutic potential of these and other novel androgenic compounds. The continued development and evaluation of SARMs hold promise for the future of anabolic therapies.

References

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. moreplatesmoredates.com [moreplatesmoredates.com]

- 5. vikingtherapeutics.com [vikingtherapeutics.com]

- 6. Ligand Pharmaceuticals Incorporated - Ligand Presents New Preclinical Data on its Lead SARM Molecule LGD-4033 at the Gerontological Society of America Annual Meeting [investor.ligand.com]

- 7. researchgate.net [researchgate.net]

- 8. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kainic Acid-Induced Neurodegenerative Model: Potentials and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eneuro.org [eneuro.org]

- 12. researchgate.net [researchgate.net]

- 13. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enobosarm - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. eurodiagnostico.com [eurodiagnostico.com]

An In-depth Technical Guide to the Metabolic Pathways of Dihydrotestosterone Butyrate (Dhtba)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Dihydrotestosterone butyrate (Dhtba) is a synthetic androstane steroid that has not been marketed for therapeutic use.[1] Consequently, there is a lack of direct studies on its metabolic fate in biological systems. This guide is based on the well-established metabolic pathways of its constituent components: dihydrotestosterone (DHT) and butyric acid (butyrate). The initial step of this compound metabolism is hypothesized to be the hydrolysis of the ester bond, releasing DHT and butyrate to be metabolized via their respective known pathways.

Hypothesized Initial Hydrolysis of this compound

This compound is an ester of dihydrotestosterone and butyric acid. It is anticipated that upon administration, this compound undergoes rapid hydrolysis by non-specific esterases present in the blood and various tissues. This enzymatic cleavage would release dihydrotestosterone (DHT) and butyrate, which then enter their distinct metabolic pathways.

Metabolic Pathway of Dihydrotestosterone (DHT)

DHT is a potent endogenous androgen.[2] Its metabolism primarily involves reduction and subsequent conjugation for excretion.

While DHT is directly released from this compound, in a physiological context, it is synthesized from testosterone by the enzyme 5α-reductase in tissues such as the prostate gland, skin, and liver.[3][4] There are also "backdoor pathways" for DHT synthesis that do not involve testosterone as an intermediate.[3][4]

The inactivation of DHT occurs mainly in the liver and androgen-sensitive tissues through the action of hydroxysteroid dehydrogenases (HSDs).

-

Reduction to Androstanediols: DHT is converted to the less active metabolites 3α-androstanediol and 3β-androstanediol by 3α-HSD and 3β-HSD, respectively.[4]

-

Oxidation and Conjugation: These androstanediols are further oxidized and then conjugated with glucuronic acid or sulfate to increase their water solubility for urinary excretion.[4]

| Parameter | Value | Tissue/Fluid | Reference |

| Daily DHT Production | 200-300 µg | Whole body | [3] |

| Circulating DHT (unbound) | ~0.88% (men) | Plasma | [3] |

| Binding Affinity to SHBG | ~5x higher than testosterone | Plasma | [4] |

| Testosterone to DHT Conversion | 5-7% | Whole body | [3] |

Objective: To quantify DHT and its metabolites in biological samples.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation:

-

Solid Tissues: Homogenize tissue in a suitable buffer. Perform protein precipitation with a solvent like acetonitrile. Centrifuge to pellet proteins.

-

Plasma/Serum: Perform protein precipitation.

-

Urine: May require enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave conjugated metabolites prior to extraction.

-

-

Extraction: Use liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction (SPE) to isolate steroids from the aqueous sample matrix.

-

Chromatographic Separation:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate to improve ionization.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is common for androgens.

-

Analysis: Use multiple reaction monitoring (MRM) for quantification. Select specific precursor-product ion transitions for DHT and its metabolites.

-

Quantification: Generate a standard curve using known concentrations of analytical standards. Use isotopically labeled internal standards to correct for matrix effects and extraction losses.

-

Metabolic Pathway of Butyrate

Butyrate is a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fibers in the colon.[5][6] It serves as the primary energy source for colonocytes.[7]

Butyrate is absorbed by colonocytes via transporters like MCT1 and SMCT1.[5] Inside the cell, it is activated to butyryl-CoA by the enzyme butyryl-CoA synthetase.

Butyryl-CoA enters the mitochondrial β-oxidation pathway to be converted into acetyl-CoA. Acetyl-CoA then enters the tricarboxylic acid (TCA) cycle for ATP production.

| Parameter | Value | Location/Condition | Reference |

| Energy contribution to colonocytes | ~70% | Colon | [7] |

| Butyrate Production Pathways | Acetyl-CoA, glutarate, 4-aminobutyrate, lysine | Gut microbiota | [8][9] |

| Butyrate Concentration in Colon | Varies with diet | Colon | [6] |

Objective: To quantify butyrate and other SCFAs in biological samples (e.g., fecal samples, plasma).

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Fecal Samples: Homogenize a known weight of fecal material in a suitable buffer. Centrifuge to pellet solid debris.

-

Plasma/Serum: Perform protein precipitation.

-

-

Extraction and Derivatization:

-

Acidify the sample to protonate the SCFAs.

-

Extract the SCFAs into an organic solvent (e.g., diethyl ether).

-

Derivatize the SCFAs to make them more volatile for GC analysis. A common method is esterification to form propyl esters.

-

-

Gas Chromatographic Separation:

-

Column: A polar capillary column (e.g., DB-FFAP) is typically used for SCFA separation.

-

Temperature Program: Start at a low temperature and ramp up to elute the SCFAs based on their boiling points.

-

-

Mass Spectrometric Detection:

-

Ionization: Electron ionization (EI).

-

Analysis: Use selected ion monitoring (SIM) to detect and quantify the characteristic ions of the derivatized SCFAs.

-

Quantification: Generate a standard curve using derivatized standards of known concentrations. Use an internal standard (e.g., an isotopically labeled SCFA or a different SCFA not expected in the sample) for accurate quantification.

-

Conclusion

While direct metabolic studies on this compound are unavailable, a comprehensive understanding of its likely metabolic fate can be inferred from the well-characterized pathways of its hydrolysis products, DHT and butyrate. The initial cleavage by esterases would release these two molecules to be processed by distinct and well-understood enzymatic machinery. DHT undergoes reduction and conjugation for excretion, a critical pathway for regulating androgenic activity. Butyrate serves as a vital energy substrate, particularly for the colonic epithelium, through its conversion to acetyl-CoA and entry into the TCA cycle. The analytical methods detailed herein provide robust frameworks for the experimental investigation of these pathways, which would be essential for any future in vivo or in vitro studies of this compound.

References

- 1. Dihydrotestosterone butyrate - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for Dihydrotestosterone (HMDB0002961) [hmdb.ca]

- 3. Dihydrotestosterone - Wikipedia [en.wikipedia.org]

- 4. Dihydrotestosterone: Biochemistry, Physiology, and Clinical Implications of Elevated Blood Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Butyric Acid: The Microbial Molecule Shaping Your Gut, Brain, and Health - MetwareBio [metwarebio.com]

- 6. researchgate.net [researchgate.net]

- 7. Butyric acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes & Protocols for the Analytical Determination of Dihydrotestosterone Benzoate (DHTBA)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies and standards for the quantification of Dihydrotestosterone Benzoate (DHTBA), a synthetic androgenic steroid. The following protocols are based on established methods for analogous steroid esters and can be adapted and validated for specific research and development needs.

I. Introduction to this compound and its Analytical Challenges

Dihydrotestosterone Benzoate (this compound) is an esterified form of dihydrotestosterone (DHT), a potent agonist of the androgen receptor. The analytical determination of this compound and its metabolites is crucial in various fields, including endocrinology, pharmacology, and anti-doping science. The primary challenges in its analysis lie in achieving high sensitivity and specificity, especially in complex biological matrices, and distinguishing it from endogenous androgens. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the preferred techniques for the definitive quantification of this compound.

II. Reference Standards

III. Analytical Methodologies

The following sections detail protocols for the analysis of this compound using LC-MS/MS and GC-MS. These methods are adapted from validated procedures for other testosterone and dihydrotestosterone esters.[1][2][3][4][5][6]

Application Note 1: Quantification of this compound in Biological Matrices using LC-MS/MS

This method provides high sensitivity and specificity for the determination of this compound in serum or plasma.[6][7][8][9]

1. Experimental Protocol: LC-MS/MS Analysis

a. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 500 µL of serum or plasma into a clean glass tube.

-

Add an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar steroid ester).

-

Add 3 mL of a mixture of diethyl ether and ethyl acetate (70:30 v/v).[3]

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[10]

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

b. Chromatographic Conditions

| Parameter | Value |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid[10] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid[10] |

| Gradient | 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

c. Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or equivalent) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 550°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | To be determined by infusing a this compound standard. Precursor ion will be [M+H]+. Product ions will be characteristic fragments. |

2. Data Presentation: Quantitative Summary (Hypothetical)

| Analyte | LLOQ (ng/mL) | Linear Range (ng/mL) | Precision (%CV) | Accuracy (%) |

| This compound | 0.1 | 0.1 - 100 | < 15 | 85 - 115 |

3. Visualization: LC-MS/MS Workflow

Application Note 2: Screening and Confirmation of this compound by GC-MS

GC-MS provides excellent chromatographic resolution and is a robust technique for the analysis of anabolic steroids.[1][4][5][11] Derivatization is typically required to improve the volatility and thermal stability of the analyte.

1. Experimental Protocol: GC-MS Analysis

a. Sample Preparation (Solid-Phase Extraction & Derivatization)

-

Follow steps 1-7 of the LC-MS/MS sample preparation (Liquid-Liquid Extraction).

-

Derivatization: To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 1 µL of trimethyliodosilane (TMIS).[4]

-

Cap the vial tightly and heat at 60°C for 30 minutes.

-

Cool to room temperature before GC-MS analysis.

b. GC-MS Conditions

| Parameter | Value |

| GC System | Agilent 8890 GC or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min[11] |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless (1 µL) |

| Oven Program | Initial temp 180°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min[5] |

| MS System | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temp. | 230°C |

| MS Quad Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

2. Data Presentation: Quantitative Summary (Hypothetical)

| Analyte | LOD (ng/mL) | Linear Range (ng/mL) | Monitored Ions (m/z) |

| This compound-TMS derivative | 0.5 | 0.5 - 200 | To be determined from the mass spectrum of the derivatized standard. |

3. Visualization: GC-MS Workflow

IV. Signaling Pathway of this compound

This compound acts as a prodrug to Dihydrotestosterone (DHT). Once administered, esterases cleave the benzoate group, releasing active DHT. DHT then binds to the androgen receptor (AR), leading to a cascade of downstream effects.

Visualization: DHT Signaling Pathway

References

- 1. waters.com [waters.com]

- 2. HPLC Method Development for Testosterone Cipionate in Bulk Drug and Oil-Based Injectables – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. diva-portal.org [diva-portal.org]

- 4. GC-MS method development and validation for anabolic steroids in feed samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. toxicologia.unb.br [toxicologia.unb.br]

- 6. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. msacl.org [msacl.org]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. research.ed.ac.uk [research.ed.ac.uk]

- 10. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

Application Notes and Protocols for the Quantification of Dihydrotestosterone Butyrate (DHTBA) in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotestosterone butyrate (DHTBA) is a synthetic ester of the potent androgen dihydrotestosterone (DHT). The quantification of this compound in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies in the development of new therapeutic agents. This document provides detailed application notes and protocols for the analysis of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1] The methodologies presented are based on established principles for the quantification of steroids and other small molecules in biological fluids.[2][3][4]

Quantitative Data Summary

The following table represents hypothetical, yet plausible, quantitative data for this compound in human plasma following administration. This data is for illustrative purposes to demonstrate typical presentation for pharmacokinetic analysis.